4-Methoxy-3-{[(5-methoxy-1H-benzimidazol-2-yl)-thio]methyl}benzaldehyde
Description
The compound of interest, 4-Methoxy-3-{[(5-methoxy-1H-benzimidazol-2-yl)-thio]methyl}benzaldehyde, is a multifunctional molecule that appears to be related to various benzaldehyde derivatives with potential biological activities. The methoxy and benzimidazole groups suggest a potential for interaction with biological systems, possibly as an inhibitor or antimicrobial agent.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting with simple aromatic aldehydes and building complexity through condensation, substitution, or cycloaddition reactions. For instance, the synthesis of 5-substituted benzaldehydes, such as isovanillins, involves the use of electron-withdrawing or donating substituents to enhance their biological activity . Similarly, the synthesis of benzaldehyde analogues with antimicrobial properties has been achieved through click chemistry, indicating the versatility of benzaldehyde as a starting material for synthesizing biologically active compounds .
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, Schiff bases derived from benzaldehydes have been characterized by these methods, and their structures have been further confirmed by X-ray crystallography . The presence of methoxy and benzimidazole groups in the compound of interest suggests that similar spectroscopic techniques would be applicable for its structural analysis.
Chemical Reactions Analysis
Benzaldehyde derivatives can undergo various chemical reactions, including bromination, nitration, and formylation . These reactions typically occur at specific positions on the aromatic ring, influenced by the electronic effects of substituents. The compound of interest, with methoxy and benzimidazole substituents, would likely exhibit unique reactivity patterns due to the electron-donating and withdrawing effects of these groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives, such as solubility, melting point, and reactivity, are influenced by their functional groups. For example, the introduction of methoxy groups can increase the solubility in organic solvents . The presence of a benzimidazole group could also affect the compound's acidity or basicity, potentially leading to tautomerism or changes in absorption spectra . The compound's reactivity in biological systems could be assessed through its inhibitory or antimicrobial activities, as seen in related compounds .
properties
IUPAC Name |
4-methoxy-3-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]benzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-21-13-4-5-14-15(8-13)19-17(18-14)23-10-12-7-11(9-20)3-6-16(12)22-2/h3-9H,10H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJXMVKZYIBEMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC3=C(C=CC(=C3)C=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901153207 | |
Record name | 4-Methoxy-3-[[(6-methoxy-1H-benzimidazol-2-yl)thio]methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901153207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-{[(5-methoxy-1H-benzimidazol-2-yl)-thio]methyl}benzaldehyde | |
CAS RN |
1119450-10-0 | |
Record name | 4-Methoxy-3-[[(6-methoxy-1H-benzimidazol-2-yl)thio]methyl]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-3-[[(6-methoxy-1H-benzimidazol-2-yl)thio]methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901153207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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